SR 11023

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H36N2O3 |

|---|---|

Poids moléculaire |

508.6 g/mol |

Nom IUPAC |

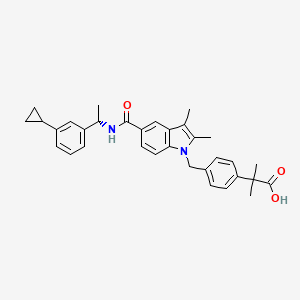

2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid |

InChI |

InChI=1S/C33H36N2O3/c1-20-22(3)35(19-23-9-14-28(15-10-23)33(4,5)32(37)38)30-16-13-27(18-29(20)30)31(36)34-21(2)25-7-6-8-26(17-25)24-11-12-24/h6-10,13-18,21,24H,11-12,19H2,1-5H3,(H,34,36)(H,37,38)/t21-/m0/s1 |

Clé InChI |

DVWSHWWLAFDNHD-NRFANRHFSA-N |

SMILES isomérique |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=CC(=C3)C4CC4)CC5=CC=C(C=C5)C(C)(C)C(=O)O)C |

SMILES canonique |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=CC(=C3)C4CC4)CC5=CC=C(C=C5)C(C)(C)C(=O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

The Enigmatic Retinoid: A Search for SR 11023 Reveals a Scientific Void

Despite a comprehensive search of scientific literature and chemical databases, the retinoid designated as SR 11023 remains an enigma. No public records of its discovery, synthesis, or biological activity could be located, precluding the creation of an in-depth technical guide as requested.

This absence of information suggests several possibilities:

-

Internal Designation: this compound may be an internal compound code used by a pharmaceutical company or research institution that has not yet been disclosed publicly.

-

Misidentification: The designation "this compound" could be a typographical error or a misremembered name for a different, documented compound. The world of synthetic retinoids is vast, with numerous compounds bearing similar alphanumeric names.

-

Early-Stage Research: It is possible that this compound is a compound that was synthesized and tested in the very early stages of a research project but was subsequently abandoned due to lack of efficacy, toxicity, or other unfavorable properties, and therefore never documented in external publications.

Without any foundational data on this compound, it is impossible to fulfill the core requirements of the requested technical guide. There is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways or synthesis workflows to visualize.

For researchers, scientists, and drug development professionals interested in the field of synthetic retinoids, it is recommended to focus on well-documented compounds. Extensive literature is available on various classes of RAR and RXR modulators, providing a solid foundation for further research and development. Should information on this compound become publicly available in the future, a detailed technical guide could then be compiled. Until such a time, the scientific community is unable to provide a substantive report on this particular molecule.

SR 11023: A Technical Guide to a Novel PPARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 11023 is a potent and orally active antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Identified as a promising therapeutic agent in the field of metabolic research, particularly for type 2 diabetes, this compound distinguishes itself from traditional PPARγ agonists by its unique mechanism of action that does not promote adipogenesis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and an exploration of its engagement with the PPARγ signaling pathway.

Chemical Structure and Physicochemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (S)-2-(4-((5-((1-(3-cyclopropylphenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)phenoxy)acetic acid | [1] |

| CAS Number | 1820602-13-8 | - |

| Molecular Formula | C₃₃H₃₆N₂O₃ | - |

| Molecular Weight | 508.65 g/mol | - |

| IC₅₀ for PPARγ | 109 nM | - |

| Solubility | A stock solution for in vivo studies can be prepared in a vehicle of PEG300, Tween-80, and saline. | [2] |

| Melting Point | Not reported in the reviewed literature. | - |

Note: The solubility and melting point data are not extensively detailed in the available scientific literature. The provided solubility information pertains to a specific formulation for animal studies.

Biological Activity and Mechanism of Action

This compound functions as a potent antagonist of PPARγ.[2] Unlike PPARγ agonists (e.g., thiazolidinediones), which activate the receptor and promote the transcription of target genes involved in adipogenesis and insulin sensitization, this compound binds to the receptor without initiating a transcriptional response.[1] In fact, it has been shown to block the phosphorylation of PPARγ at serine 273 (pS273), a modification associated with insulin resistance, while lacking the classic adipogenic properties of full agonists.[1]

The antagonistic activity of this compound is attributed to a unique "tumble and trap" mechanism. Upon binding to the PPARγ ligand-binding domain (LBD), this compound induces a conformational change in helix 12 (H12) of the receptor.[3][4] This change stabilizes an antagonist conformation, which prevents the recruitment of coactivator proteins necessary for gene transcription and instead facilitates the binding of corepressor proteins.[1][4]

PPARγ Signaling Pathway

The PPARγ signaling pathway plays a crucial role in regulating glucose and lipid metabolism. In its inactive state, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and is bound to corepressor proteins. Upon activation by an agonist, a conformational change leads to the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes. This compound, as an antagonist, interferes with this process by stabilizing the corepressor-bound state.

References

- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

SR11023: An In-Depth Technical Guide to In Vitro Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR11023 is a synthetic retinoid analog that has been identified as a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, SR11023 does not activate the receptor to induce the transcription of its target genes. Instead, it modulates PPARγ activity through a distinct mechanism, leading to potential therapeutic benefits in metabolic diseases like type 2 diabetes, with an improved safety profile. This technical guide provides a comprehensive overview of the preliminary in vitro studies that have elucidated the core mechanism of action of SR11023.

Core Mechanism of Action

SR11023 functions as a PPARγ antagonist. Its primary mechanism involves binding to the ligand-binding domain (LBD) of PPARγ and stabilizing a conformation that is unfavorable for the recruitment of coactivator proteins, which are essential for gene transcription. Crystallographic studies have revealed that SR11023 binds to the PPARγ LBD and induces an allosteric change in the activation helix (helix 12), fixing it in an inactive conformation.[1][2] This prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.

A key in vitro finding is the ability of SR11023 to block the phosphorylation of PPARγ at serine 273 (pS273).[3] This phosphorylation event, mediated by cyclin-dependent kinase 5 (Cdk5), is associated with insulin resistance. By inhibiting this phosphorylation, SR11023 demonstrates insulin-sensitizing effects without the classical agonistic activities and associated side effects of other PPARγ modulators.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies of SR11023.

| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |

| In Vitro Kinase Assay | Purified PPARγ, active Cdk5/p35 | PPARγ phosphorylation at Ser273 | % Reduction | 25% at 2µM, 75% at 20µM | [3] |

| Gene Expression Analysis | 3T3-L1 pre-adipocytes | PPARγ target genes | Agonist Activity | Absent | [3] |

Experimental Protocols

In Vitro Kinase Assay for PPARγ Phosphorylation

This assay quantifies the ability of SR11023 to inhibit the Cdk5/p35-mediated phosphorylation of PPARγ at serine 273.

-

Materials:

-

Active Cdk5/p35 kinase (e.g., from Millipore).

-

Immuno-purified wild-type (WT) PPARγ.

-

HTScan CDK/Cyc Kinase Assay Kit (e.g., from Cell Signaling Technology).

-

Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP (20 µM).

-

SR11023 (various concentrations).

-

Anti-CDK substrate antibody to detect phospho-Ser in a K/R-S-P-K/R motif.

-

-

Protocol:

-

Pre-incubate 1 µg of immuno-purified WT PPARγ with the desired concentrations of SR11023 for 30 minutes.

-

Initiate the kinase reaction by adding active Cdk5/p35 kinase and 20 µM ATP in the kinase assay buffer.

-

Incubate the reaction mixture for 15 minutes at 30 °C.

-

Terminate the reaction and separate the proteins using SDS-PAGE.

-

Analyze the phosphorylation of PPARγ by Western blotting using an anti-CDK substrate antibody that recognizes the phosphorylated consensus motif.

-

Quantitative PCR (qPCR) for PPARγ Target Gene Expression

This protocol is used to assess whether SR11023 exhibits classical agonist activity by measuring the expression of PPARγ target genes in 3T3-L1 cells.

-

Materials:

-

3T3-L1 pre-adipocyte cell line.

-

Cell culture reagents (DMEM, fetal bovine serum, etc.).

-

Adipocyte differentiation cocktail (e.g., insulin, dexamethasone, IBMX).

-

SR11023.

-

RNA extraction kit (e.g., Qiazol reagent and RNeasy Mini Kit).

-

High-Capacity Reverse Transcription Kit.

-

SYBR Green fluorescent dye for qPCR.

-

Primers for PPARγ target genes (e.g., aP2, Adiponectin) and a housekeeping gene (e.g., Tbp).

-

-

Protocol:

-

Culture 3T3-L1 pre-adipocytes to confluence.

-

Induce differentiation into adipocytes using a standard differentiation cocktail.

-

Treat the differentiating cells with SR11023 at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) should be used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

-

After the treatment period, harvest the cells and extract total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR green with primers specific for PPARγ target genes and a housekeeping gene for normalization.

-

Calculate the relative mRNA expression using the ΔΔ-Ct method.

-

Visualizations

Signaling Pathway of SR11023 Action

Caption: SR11023 binds to PPARγ, blocking its phosphorylation by Cdk5 and promoting a co-repressor-bound state.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the effect of SR11023 on PPARγ phosphorylation in an in vitro kinase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]

SR 11023: A Technical Guide to its Therapeutic Potential as a PPARγ Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR 11023 is a potent, non-agonistic peroxisome proliferator-activated receptor γ (PPARγ) antagonist that has emerged as a promising therapeutic candidate for type 2 diabetes mellitus (T2DM). Unlike full PPARγ agonists, such as thiazolidinediones (TZDs), this compound exhibits a unique mechanism of action that uncouples the insulin-sensitizing effects from the undesirable side effects associated with traditional PPARγ activation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacokinetic profile, and preclinical efficacy, with a focus on the underlying experimental data and methodologies.

Introduction

Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. For years, TZD drugs have been utilized to manage T2DM by acting as full agonists of PPARγ. However, their clinical use has been hampered by side effects such as weight gain, fluid retention, and bone fractures. This has driven the search for selective PPARγ modulators (SPPARMs) that can retain the therapeutic benefits of PPARγ engagement without activating the pathways leading to adverse effects.

This compound represents a significant advancement in this area. It is a potent antagonist of PPARγ that demonstrates robust anti-diabetic properties in preclinical models.[1] Its mechanism is centered on the blockade of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273 (pS273), a post-translational modification linked to insulin resistance.[1] Crucially, this compound achieves this without inducing the classical transcriptional agonism that drives adipogenesis.[1]

Mechanism of Action

This compound functions as a non-agonist ligand of PPARγ. Its primary mechanism involves binding to the PPARγ ligand-binding domain (LBD) and inducing a conformational change that is distinct from that caused by full agonists. This conformational change allosterically inhibits the phosphorylation of serine 273 by Cdk5.

Allosteric Inhibition of PPARγ Phosphorylation

Obesity-linked insulin resistance is associated with increased Cdk5-mediated phosphorylation of PPARγ at S273. This compound binding to the PPARγ LBD prevents this phosphorylation event. This targeted inhibition is a key differentiator from TZDs, which also block pS273 but do so in the context of broad transcriptional activation.

Modulation of Co-regulator Interaction

The binding of this compound to PPARγ stabilizes a repressive conformation of the receptor. Specifically, it pushes the activation helix (helix 12) away from the transcriptionally active conformation, which in turn enhances the interaction of PPARγ with co-repressor motifs.[1] This prevents the recruitment of co-activators and the subsequent transactivation of PPARγ target genes involved in adipogenesis.

Signaling Pathway

The signaling pathway influenced by this compound is depicted below. In a state of insulin resistance, elevated Cdk5 activity leads to the phosphorylation of PPARγ at S273, which contributes to the dysregulation of genes involved in insulin sensitivity. This compound intervenes by binding to PPARγ and preventing this phosphorylation event, thereby restoring a more favorable gene expression profile.

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data supporting its therapeutic potential.

Pharmacokinetic Properties

This compound demonstrates markedly improved pharmacokinetic properties compared to its predecessor, SR1664.

| Compound | Dose | Route | Vehicle | Time Point | Plasma Concentration |

| This compound | 40 mg/kg | Oral | - | 2 hours | 70 µM |

| SR1664 | 40 mg/kg | Oral | - | 2 hours | < 1 µM |

| Data from studies in C57BL/6 mice.[1] |

In Vitro Potency and Selectivity

This compound is a potent inhibitor of Cdk5-mediated PPARγ phosphorylation and exhibits selectivity for PPARγ over other PPAR isoforms.

| Assay | Parameter | This compound Value |

| In vitro pS273 Inhibition | % Inhibition @ 2 µM | 25% |

| % Inhibition @ 20 µM | 75% | |

| PPARγ Binding | IC50 | 108 nM |

| PPARγ Transactivation (Gal-4) | EC50 | 2761 nM |

| Max Stimulation | 10% | |

| hPPARα Transactivation (Gal-4) | Activity | No activity |

| hPPARδ Transactivation (Gal-4) | Activity | No activity |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the primary publication with complete, detailed methods was not available, the following outlines the key experimental approaches used in the evaluation of this compound, based on the available information.

In Vitro Cdk5 Kinase Assay

This assay is designed to measure the direct inhibition of Cdk5-mediated phosphorylation of PPARγ by this compound.

-

Objective: To quantify the dose-dependent inhibition of PPARγ S273 phosphorylation.

-

General Procedure:

-

Recombinant PPARγ protein is incubated with active Cdk5/p25 complex in a kinase reaction buffer containing ATP.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time at 30°C and then stopped.

-

The level of phosphorylated PPARγ is determined by Western blotting using an antibody specific for pS273-PPARγ.

-

Total PPARγ levels are also measured as a loading control.

-

Densitometry is used to quantify the inhibition of phosphorylation relative to a vehicle control.

-

Cell-Based Adipogenesis Assay

This assay assesses the pro-adipogenic activity of this compound.

-

Objective: To determine if this compound promotes the differentiation of preadipocytes into mature adipocytes.

-

Cell Line: 3T3-L1 preadipocytes.

-

General Procedure:

-

3T3-L1 cells are cultured to confluence.

-

Adipogenesis is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Cells are treated with this compound, a positive control (e.g., rosiglitazone), or a vehicle control for several days.

-

After the differentiation period, cells are fixed and stained with Oil Red O to visualize lipid droplets.

-

The extent of adipogenesis is quantified by extracting the Oil Red O stain and measuring its absorbance.

-

Additionally, the expression of adipogenic marker genes (e.g., aP2, CD36) can be measured by qPCR.

-

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the anti-diabetic efficacy of this compound in a diet-induced obesity mouse model.

Potential Therapeutic Applications

The primary therapeutic application for this compound currently under investigation is Type 2 Diabetes Mellitus . Its ability to improve insulin sensitivity without the hallmark side effects of full PPARγ agonists makes it a highly attractive candidate for this indication.

While research has been concentrated on T2DM, the role of PPARγ in other pathologies suggests potential for broader applications. These could include other metabolic disorders, such as non-alcoholic steatohepatitis (NASH), and potentially inflammatory conditions where PPARγ plays a regulatory role. However, further preclinical studies are required to explore these possibilities.

Conclusion

This compound is a novel PPARγ modulator with a distinct mechanism of action that separates the anti-diabetic effects of PPARγ engagement from the pro-adipogenic and other adverse effects of full agonism. Its potent inhibition of Cdk5-mediated PPARγ phosphorylation, coupled with favorable pharmacokinetic properties, positions it as a promising next-generation therapeutic for type 2 diabetes. Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.

References

SR 11023: A Technical Review of a Novel PPARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on SR 11023, a novel and potent antagonist of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols from the primary literature to facilitate further research and development.

Introduction to this compound and PPARγ

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated nuclear receptor that plays a critical role in regulating glucose and lipid metabolism, as well as inflammation. As a master regulator of adipogenesis, it is the molecular target of the thiazolidinedione (TZD) class of antidiabetic drugs. However, the clinical use of full PPARγ agonists is associated with undesirable side effects, including weight gain, fluid retention, and bone loss. This has spurred the development of selective PPARγ modulators, including antagonists like this compound, which may offer therapeutic benefits without the adverse effects of full agonists. This compound is an orally active antagonist of PPARγ with an IC50 value of 109 nM.[1][2]

Mechanism of Action: The "Tumble and Trap" Model

This compound exhibits a unique mechanism of antagonism that distinguishes it from classical competitive antagonists. Instead of sterically hindering the active conformation of the activation helix (helix 12 or H12), this compound actively traps H12 in an inactive conformation.[3][4][5] This "tumble and trap" mechanism is characterized by the following key events:

-

Binding to an Allosteric Site: this compound binds to the PPARγ ligand-binding domain (LBD) at a site distinct from the agonist binding pocket.

-

Induction of a Conformational Change: This binding event induces an allosteric switch in H12, causing it to "tumble" away from the agonist position.

-

Stabilization of the Inactive State: H12 is then "trapped" in this new, inactive conformation through interactions with the antagonist. This conformation favors the binding of corepressor proteins over coactivator proteins, leading to the repression of PPARγ target gene transcription.

This novel mechanism of action presents a promising avenue for the development of next-generation PPARγ modulators with improved therapeutic profiles.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the existing literature.

| Parameter | Value | Assay | Reference |

| IC50 | 109 nM | Competitive Displacement Assay | Shang J, et al. (2018) |

| Max. Stimulation | 10% at 2.7 µM | GAL4-PPARγ Transactivation Assay | Shang J, et al. (2018) |

| Pharmacokinetic Parameter | Value | Species | Dose and Route | Reference |

| Plasma Concentration (2h post-dose) | 70 µM | C57BL/6 mice | 40 mg/kg, oral | Shang J, et al. (2018) |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on this compound.

Chemical Cross-linking Mass Spectrometry (XL-MS)

This protocol is adapted from the study by Shang et al. (2018), which was used to elucidate the conformational changes in PPARγ upon binding of this compound.

1. Protein and Ligand Preparation:

-

Recombinant human PPARγ ligand-binding domain (LBD) is expressed and purified.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

2. Cross-linking Reaction:

-

Purified PPARγ LBD (final concentration 1 µM) is incubated with this compound (final concentration 10 µM) in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) for 30 minutes at room temperature.

-

The cross-linking reagent (e.g., bis(sulfosuccinimidyl)suberate - BS3) is added to a final concentration of 1 mM.

-

The reaction is allowed to proceed for 30 minutes at room temperature.

3. Quenching and Digestion:

-

The cross-linking reaction is quenched by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 20 mM and incubating for 15 minutes.

-

The protein is denatured with 8 M urea and reduced with 10 mM dithiothreitol (DTT) for 1 hour at 37°C.

-

Alkylation is performed with 20 mM iodoacetamide for 30 minutes in the dark.

-

The protein is digested with an appropriate protease (e.g., trypsin) overnight at 37°C.

4. Mass Spectrometry Analysis:

-

The digested peptides are desalted using a C18 solid-phase extraction column.

-

The cross-linked peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Data is analyzed using specialized software (e.g., pLink) to identify the cross-linked peptide pairs.

Native Mass Spectrometry

This protocol, based on the work of Brust et al., investigates the binding of ligands and coregulator peptides to the PPARγ/RXRα heterodimer.

1. Sample Preparation:

-

Purified PPARγ LBD and RXRα LBD are incubated together to form the heterodimer.

-

The heterodimer is incubated with either this compound, an inverse agonist (SR10171), or an agonist (rosiglitazone).

-

Coactivator (SRC) or corepressor (SMRT, NCOR) peptides are added to the mixture.

2. Mass Spectrometry Analysis:

-

Samples are buffer-exchanged into an ammonium acetate solution suitable for native mass spectrometry.

-

Analysis is performed on a mass spectrometer optimized for native protein analysis (e.g., a Q-TOF instrument).

-

The mass spectra are analyzed to determine the stoichiometry of the complex and the binding of ligands and coregulator peptides.

PPARγ Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical PPARγ signaling pathway and highlights the point of intervention for both agonists and antagonists like this compound.

Conclusion

This compound represents a significant advancement in the field of PPARγ modulation. Its unique "tumble and trap" mechanism of antagonism offers a novel strategy for designing selective PPARγ ligands with potentially improved therapeutic windows compared to full agonists. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of metabolic disease, endocrinology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and related compounds. Future studies should focus on in vivo efficacy and safety profiling of this compound in relevant disease models to fully elucidate its clinical promise.

References

- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 2. iscrm.uw.edu [iscrm.uw.edu]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of SR11023

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR11023 is a potent, orally available antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). It has demonstrated significant potential as an insulin sensitizer in preclinical models, offering a promising therapeutic avenue for type 2 diabetes by blocking the phosphorylation of PPARγ at serine 273 (pS273) without inducing the adipogenic effects associated with full agonists.[1] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for SR11023, its mechanism of action, and the associated signaling pathway. While detailed absorption, distribution, metabolism, and excretion (ADME) data for SR11023 are not extensively available in the public domain, this guide synthesizes the existing information to support further research and development.

Pharmacokinetic Profile

The pharmacokinetic properties of SR11023 represent a significant improvement over its analog, SR1664, which suffered from poor pharmacokinetic characteristics that limited its use to intraperitoneal administration.[1] SR11023, however, demonstrates substantial plasma exposure following oral administration.[1]

Quantitative Pharmacokinetic Data

The primary publicly available pharmacokinetic data for SR11023 comes from in vivo studies in mice. A key study highlights its oral bioavailability and resulting plasma concentrations.

| Parameter | Value | Species | Dosage | Time Point | Reference |

| Plasma Concentration | 70 µM | C57BL/6 Mice | 40 mg/kg (oral) | 2 hours | [1] |

| Plasma Concentration (of SR1664) | < 1 µM | C57BL/6 Mice | 40 mg/kg (oral) | 2 hours | [1] |

Table 1: Comparative Plasma Concentrations of SR11023 and SR1664 in C57BL/6 Mice.

In addition to plasma, substantial levels of SR11023 have been reported in white adipose tissue (WAT), a critical metabolic tissue for systemic insulin sensitivity.[1] However, specific quantitative data for WAT concentrations are not available in the cited literature.

Experimental Protocols

While a detailed, step-by-step protocol for the pharmacokinetic analysis of SR11023 is not fully described in the available literature, the following methodology can be inferred from the provided information.

In Vivo Oral Dosing Study in Mice

This hypothetical protocol is based on the description of the experiment that yielded the data in Table 1.

Caption: Hypothetical workflow for the in vivo pharmacokinetic study of SR11023.

Methodology Details:

-

Animal Model: Male C57BL/6 mice are a common strain for metabolic and pharmacokinetic studies.

-

Drug Formulation and Administration: SR11023 is formulated in a suitable vehicle for oral administration. A single dose of 40 mg/kg is administered via oral gavage to ensure accurate dosing.

-

Sample Collection: At 2 hours post-administration, blood samples are collected. The method of collection (e.g., retro-orbital sinus, cardiac puncture) would be chosen based on the study design (terminal vs. survival).

-

Sample Processing: Blood samples are processed to separate plasma, typically by centrifugation.

-

Bioanalysis: The concentration of SR11023 in the plasma is determined using a validated bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for quantifying small molecules in complex biological matrices.

Mechanism of Action and Signaling Pathway

SR11023 functions as a potent antagonist of PPARγ. Unlike full agonists (e.g., thiazolidinediones), SR11023 does not promote the classical transcriptional agonism that leads to the expression of pro-adipogenic genes.[1] Instead, its therapeutic effect is believed to stem from its ability to block the obesity-induced phosphorylation of PPARγ at serine 273.[1]

The binding of SR11023 to the PPARγ ligand-binding domain (LBD) induces a conformational change that is distinct from that caused by agonists. This change involves the activation helix (H12) of the receptor. SR11023 binding drives H12 away from the agonist position and towards the H2-H3 loop region.[1] This antagonistic conformation prevents the recruitment of coactivator proteins and instead enhances the interaction with co-repressor motifs.[1]

Caption: Signaling pathway of SR11023 as a PPARγ antagonist.

Future Directions

The promising preclinical data on SR11023's oral availability and potent PPARγ antagonism warrant further, more detailed pharmacokinetic studies. Future research should aim to establish a complete ADME profile, including:

-

Absorption: Determination of absolute bioavailability and investigation of absorption kinetics.

-

Distribution: Quantitative analysis of tissue distribution, including target tissues like white adipose tissue, liver, and muscle.

-

Metabolism: Identification of major metabolites and the cytochrome P450 enzymes involved in its metabolism.

-

Excretion: Determination of the major routes of elimination (renal vs. fecal) and the elimination half-life.

A thorough understanding of these pharmacokinetic parameters is crucial for the translation of SR11023 from preclinical models to clinical development as a potential therapeutic for type 2 diabetes and other metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for SR 11023 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 11023 is a synthetic retinoid that has been characterized as a potent antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Additionally, it has been suggested to exhibit activity as a selective agonist for Retinoic Acid Receptor (RAR) subtypes β and γ. This dual activity makes this compound a valuable tool for investigating the distinct and overlapping roles of these nuclear receptors in various cellular processes. Retinoids are known to play crucial roles in cell differentiation, proliferation, apoptosis, and cell cycle regulation. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to explore its biological effects.

Mechanism of Action

This compound's primary characterized mechanism of action is the antagonism of PPARγ. It binds to the PPARγ ligand-binding domain, preventing the recruitment of coactivators and subsequent transcription of target genes. As a putative RARβ and RARγ agonist, this compound is thought to bind to these RAR subtypes, forming heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to influence cellular processes.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that specific effective concentrations for RAR-mediated effects are not extensively published and may require optimization for different cell lines and experimental conditions.

| Parameter | Value | Receptor | Assay | Reference |

| IC50 | 108 nM | PPARγ | Competitive Displacement Assay | [1] |

| Effect on pS273 | 25% inhibition | PPARγ | In vitro kinase assay | [1] |

| Effect on pS273 | 75% inhibition | PPARγ | In vitro kinase assay | [1] |

Signaling Pathways

This compound is involved in the PPARγ and likely the RAR signaling pathways. The diagrams below illustrate the general mechanisms of these pathways.

Caption: PPARγ antagonist activity of this compound.

Caption: Putative RAR agonist activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability and proliferation.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Target cell line (e.g., MCF-7, HL-60, or a neuroblastoma cell line)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 0.01 µM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

SR 11023: Comprehensive Application Notes for Dissolution and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of SR 11023, a synthetic retinoid analog. The following information is based on established methodologies for similar retinoid compounds, ensuring best practices for maintaining the integrity and activity of this compound in a research setting.

Introduction

This compound is a synthetic agonist for the retinoic acid receptor (RAR). As with many retinoids, proper handling, dissolution, and storage are critical to ensure its stability and biological activity. This document outlines the recommended procedures for preparing and storing this compound solutions for use in in vitro and in vivo studies.

Physicochemical Properties and Solubility

Quantitative data regarding the solubility of retinoid analogs, such as All-Trans Retinoic Acid (ATRA), which serves as a proxy for this compound, are summarized below. These solvents are commonly used for preparing stock solutions for biological assays.

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≤ 65 mg/mL | ~166 | Warming and sonication may be required to fully dissolve the compound.[1] |

| Ethanol (95%) | ~9 mg/mL | ~30 | |

| Ethanol (Absolute) | ≤ 2 mg/mL | ~6.7 | |

| Methylene Chloride | Soluble | - | |

| Chloroform | Slightly Soluble | - | |

| Water | Practically Insoluble | - | [2] |

Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically less than 0.5%) to avoid cytotoxicity.[3]

Storage and Stability

Proper storage is crucial to prevent degradation of this compound. Light, air, and improper temperatures can compromise the compound's integrity.

| Form | Storage Temperature | Conditions | Stability |

| Solid (Powder) | -20°C | Protect from light. Store in a tightly sealed container. | Stable for at least 12 months. |

| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][4] | Stable for up to 6 months at -80°C and for 1 month at -20°C when stored properly.[1][3] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various experimental applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Inert gas (e.g., argon or nitrogen) (optional, for long-term storage)

Procedure:

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

-

Solvent Addition: Add the calculated volume of DMSO to the tube to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 5 mg of a compound with a molecular weight similar to All-Trans Retinoic Acid (300.44 g/mol ), you would add 1.66 mL of DMSO.[3]

-

Dissolution: Vortex the solution until the powder is completely dissolved. If a precipitate is observed, warm the solution to 37°C for 2-5 minutes to aid dissolution.[3] Gentle sonication can also be used.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting tubes. This minimizes the number of freeze-thaw cycles.

-

Inert Gas (Optional): For enhanced stability, overlay the solution with an inert gas like argon or nitrogen before capping the tubes.

-

Storage: Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

-

Dilution: Pre-warm the cell culture medium to 37°C.[3] Dilute the stock solution directly into the pre-warmed medium to the desired final concentration immediately before use.

-

Mixing: Gently mix the medium to ensure uniform distribution of the compound.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.1% to 0.5%).[3][4]

Visualized Workflows and Pathways

Workflow for Dissolving and Storing this compound

Caption: Workflow for the dissolution and storage of this compound stock solution.

Retinoid Signaling Pathway

Caption: Simplified diagram of the retinoid signaling pathway activated by this compound.

References

Application Notes and Protocols for SR 11023 in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 11023 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As a PPARγ antagonist, this compound holds therapeutic potential for various conditions, including certain types of cancer and metabolic diseases, by modulating the transcriptional activity of PPARγ. These application notes provide a summary of the available in vivo data for this compound and detailed protocols to guide researchers in designing and executing animal studies with this compound.

Quantitative Data Summary

Published in vivo data for this compound is currently limited. The following table summarizes the key quantitative information from a peer-reviewed study.

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | C57BL/6 Mice | [1] |

| Dosage | 40 mg/kg | [1] |

| Administration Route | Oral (p.o.) | [1] |

| Frequency | Not specified; likely a single dose for pharmacokinetic assessment. | [1] |

| Vehicle | Not specified in the abstract; a common vehicle for oral gavage is a solution of DMSO, PEG300, Tween 80, and saline. | |

| Observed Outcome | Significantly improved pharmacokinetic profile compared to its analog, SR1664, with a plasma concentration of 70µM two hours post-administration. | [1] |

Experimental Protocols

The following protocols are based on the available data for this compound and general best practices for in vivo studies in mice.

Formulation of this compound for Oral Administration

Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation: Prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For example, to prepare 10 ml of vehicle, mix 1 ml of DMSO, 4 ml of PEG300, 0.5 ml of Tween 80, and 4.5 ml of sterile saline.

-

This compound Dissolution: Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

-

First, dissolve the this compound powder in the DMSO portion of the vehicle. Vortex thoroughly to ensure complete dissolution.

-

Gradually add the PEG300 to the DMSO/SR 11023 mixture while continuously vortexing.

-

Add the Tween 80 and vortex to mix.

-

Finally, add the sterile saline to the mixture to reach the final volume and concentration. Vortex thoroughly to ensure a homogenous suspension.

-

If necessary, sonicate the formulation for a few minutes to aid in dissolution and ensure uniformity.

-

Prepare the formulation fresh on the day of dosing.

In Vivo Efficacy Study of this compound in a Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a relevant mouse model (e.g., a cancer xenograft model or a model of metabolic disease).

Materials and Animals:

-

C57BL/6 mice (or other appropriate strain for the disease model)

-

This compound formulation

-

Vehicle control solution

-

Oral gavage needles (20-22 gauge, flexible or curved)

-

Syringes (1 ml)

-

Animal scale

-

Calipers (for tumor measurement, if applicable)

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week to acclimate before the start of the experiment. Provide ad libitum access to food and water.

-

Animal Grouping: Randomly assign mice to treatment and control groups (n=8-10 mice per group is recommended for statistical power).

-

Group 1: Vehicle control (administered with the same volume of vehicle as the treatment group).

-

Group 2: this compound (e.g., 40 mg/kg).

-

-

Dosing:

-

Weigh each mouse accurately before each dosing to calculate the precise volume of the formulation to be administered. The dosing volume is typically 10 ml/kg body weight.

-

Administer the this compound formulation or vehicle control orally using a gavage needle. Ensure proper technique to avoid injury to the esophagus or trachea.

-

The frequency of administration will depend on the pharmacokinetic profile of this compound and the study design (e.g., once daily, twice daily).

-

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Record the body weight of each animal at regular intervals (e.g., twice a week).

-

If using a tumor model, measure tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals according to approved protocols.

-

Collect blood samples for pharmacokinetic analysis or biomarker assessment.

-

Harvest tumors and/or relevant organs for histopathological analysis, gene expression studies, or other relevant assays.

-

Visualizations

PPARγ Signaling Pathway

Caption: PPARγ signaling pathway antagonism by this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Experimental workflow for an in vivo efficacy study.

Disclaimer: The information provided in these application notes is for research purposes only. The protocols are intended as a guide and may require optimization based on the specific experimental context. Researchers should adhere to all institutional and national guidelines for animal welfare and safety. The available in vivo data for this compound is limited, and further studies are needed to fully characterize its pharmacokinetic and pharmacodynamic properties.

References

Application Notes and Protocols for SR 11023 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 11023 is a synthetic retinoid that has been identified as a selective agonist for the Retinoic Acid Receptor gamma (RARγ) and a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a ligand for RARγ, this compound can induce cellular differentiation and apoptosis, making it a compound of interest in cancer research.[1] Its interaction with PPARγ as an antagonist can block adipogenesis and the upregulation of PPARγ target genes by enhancing the recruitment of co-repressors. This dual activity makes this compound a valuable tool for studying the distinct and overlapping signaling pathways of RARγ and PPARγ.

Western blotting is a crucial technique to elucidate the molecular mechanisms of this compound by quantifying changes in the expression levels of key proteins within these signaling cascades. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on target protein expression.

Signaling Pathway

This compound, as a Retinoic Acid Receptor gamma (RARγ) agonist, influences gene transcription. In its inactive state, the RARγ/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) in the DNA and associated with co-repressor proteins, which inhibit gene transcription. Upon binding of an agonist like this compound to RARγ, a conformational change occurs. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins. The co-activator complex then promotes the transcription of target genes, leading to downstream cellular effects such as differentiation and apoptosis.

Caption: this compound mediated RARγ signaling pathway.

Quantitative Data Summary

The following table represents hypothetical data from a Western blot experiment analyzing the effect of this compound on the expression of target proteins in a cancer cell line after 48 hours of treatment. Protein levels are quantified by densitometry and normalized to a loading control (e.g., β-actin).

| Target Protein | Vehicle Control (Normalized Intensity) | This compound (1 µM) (Normalized Intensity) | Fold Change |

| RARγ | 1.00 | 0.98 | ~1.0 |

| RARβ | 1.00 | 3.50 | 3.5 |

| Cleaved Caspase-3 | 1.00 | 4.20 | 4.2 |

| PPARγ | 1.00 | 1.05 | ~1.0 |

| β-actin | 1.00 | 1.00 | 1.0 |

Experimental Protocol: Western Blot Analysis of this compound-Treated Cells

This protocol outlines the steps for analyzing protein expression changes in cultured cells following treatment with this compound.

Cell Culture and Treatment

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for the specified time (e.g., 24, 48, 72 hours).

Cell Lysis and Protein Extraction

-

After treatment, place culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Aspirate the PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[2]

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Concentration Determination

-

Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay or Bradford assay.[3][4]

-

Prepare a standard curve using known concentrations of a protein standard (e.g., Bovine Serum Albumin, BSA).

-

Based on the calculated concentrations, normalize all samples to the same concentration with lysis buffer. This ensures equal loading of protein for each sample.[4]

Sample Preparation for Electrophoresis

-

To the normalized protein samples, add an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

-

Briefly centrifuge the samples to collect the contents at the bottom of the tube.

SDS-PAGE Gel Electrophoresis

-

Load equal amounts of total protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).

-

Include a pre-stained protein ladder in one lane to monitor protein separation and estimate molecular weights.

-

Run the gel in 1x running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[2]

Protein Transfer (Blotting)

-

Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. If using PVDF, pre-wet the membrane in methanol for 15-30 seconds.[5]

-

Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the layers.

-

Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. Transfer conditions (voltage, time) should be optimized based on the molecular weight of the target proteins and the equipment used.

Immunodetection

-

Following transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6]

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Suggested Primary Antibodies:

-

Anti-RARγ

-

Anti-RARβ

-

Anti-Cleaved Caspase-3 (as a marker for apoptosis)

-

Anti-PPARγ

-

Anti-β-actin or Anti-GAPDH (as a loading control)

-

-

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three to five times for 5-10 minutes each with TBST.

Signal Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the loading control bands to correct for any loading inaccuracies.

Experimental Workflow

Caption: Western Blot experimental workflow.

References

- 1. Specific activation of retinoic acid receptors (RARs) and retinoid X receptors reveals a unique role for RARgamma in induction of differentiation and apoptosis of S91 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. RARγ is essential for retinoic acid induced chromatin remodeling and transcriptional activation in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of PPAR expression by western blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of SR 11023

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 11023 is a potent and orally active antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation.[1][2] With an IC50 value of 109 nM, this compound serves as a valuable tool for researchers studying the physiological and pathological roles of PPARγ and for the discovery of novel therapeutic agents targeting this receptor.[1][2] High-throughput screening (HTS) assays are essential for identifying and characterizing new PPARγ modulators. These application notes provide detailed protocols for various HTS methodologies suitable for screening compound libraries for antagonists like this compound.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of PPARγ. Unlike agonist ligands that promote the recruitment of coactivators, this compound binding to the PPARγ ligand-binding domain (LBD) induces a conformational change that favors the recruitment of corepressors.[3] This action blocks the transcriptional activity of PPARγ, thereby inhibiting the expression of its target genes. The classical pathway of PPARγ activation involves its heterodimerization with the Retinoid X Receptor (RXR). This PPARγ/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.[4] this compound interferes with this process by preventing the conformational changes necessary for coactivator recruitment upon ligand binding.

Quantitative Data for this compound

| Parameter | Value | Reference |

| Target | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | [1] |

| Activity | Antagonist | [1][2] |

| IC50 | 109 nM | [1][2] |

High-Throughput Screening (HTS) Protocols for PPARγ Antagonists

Several robust HTS technologies are available for identifying and characterizing PPARγ antagonists. The choice of assay depends on factors such as the available instrumentation, cost, and the specific research question.

Lanthanide Chelate Fluorescence-Based Competitive Binding Assay

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the PPARγ ligand-binding domain (LBD). A commonly used format is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5][6][7][8]

Principle: The assay utilizes a GST-tagged PPARγ-LBD and a terbium-labeled anti-GST antibody as the FRET donor. A fluorescently labeled PPARγ agonist (tracer) serves as the FRET acceptor. When the tracer is bound to the PPARγ-LBD, excitation of the terbium donor results in energy transfer to the acceptor, producing a FRET signal. Antagonists like this compound compete with the tracer for binding to the LBD, leading to a decrease in the FRET signal.

Experimental Protocol: TR-FRET Competitive Binding Assay

Materials:

-

GST-tagged PPARγ Ligand Binding Domain (LBD)

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARγ agonist (e.g., Fluormone™ Pan-PPAR Green)

-

This compound (as a control antagonist)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound and test compounds in assay buffer.

-

In a 384-well plate, add 5 µL of the compound dilutions.

-

Prepare a master mix containing GST-PPARγ-LBD, Tb-anti-GST antibody, and the fluorescent tracer in assay buffer.

-

Add 15 µL of the master mix to each well. Final concentrations should be optimized but are typically in the low nanomolar range for the proteins and tracer.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous radioligand binding assay that is well-suited for HTS.[9][10][11][12][13]

Principle: The PPARγ-LBD is captured onto scintillant-containing microbeads. A radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone) is added to the reaction. When the radioligand binds to the receptor on the bead, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound radioligand in the solution is too far away to cause a signal. Antagonists compete with the radioligand for binding, resulting in a decreased signal.

Experimental Protocol: Scintillation Proximity Assay

Materials:

-

Biotinylated PPARγ Ligand Binding Domain (LBD)

-

Streptavidin-coated SPA beads

-

Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)

-

This compound (as a control antagonist)

-

Test compounds

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96- or 384-well plates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and test compounds.

-

In a multi-well plate, combine the biotinylated PPARγ-LBD with streptavidin-coated SPA beads and incubate to allow for binding.

-

Add the test compounds or this compound to the wells.

-

Add the radiolabeled PPARγ agonist to initiate the competition reaction.

-

Seal the plate and incubate at room temperature for 2-4 hours with gentle shaking.

-

Centrifuge the plate to pellet the beads.

-

Measure the light output using a microplate scintillation counter.

-

Determine the IC50 values from the dose-response curves.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based, non-radioactive assay technology that offers high sensitivity and is amenable to miniaturization.[14][15]

Principle: The assay involves two types of beads: Donor beads and Acceptor beads. A biotinylated PPARγ-LBD is bound to streptavidin-coated Donor beads. A specific antibody recognizing a tag on a cofactor peptide (that binds to the agonist-bound receptor) is conjugated to the Acceptor beads. In the presence of an agonist, the cofactor peptide is recruited to the PPARγ-LBD, bringing the Donor and Acceptor beads into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal. Antagonists disrupt the agonist-induced interaction, leading to a loss of signal.

Experimental Protocol: AlphaScreen Cofactor Recruitment Assay

Materials:

-

Biotinylated, tagged PPARγ Ligand Binding Domain (LBD)

-

Streptavidin-coated Donor beads

-

Tagged cofactor peptide (e.g., a peptide containing an LXXLL motif)

-

Antibody-conjugated Acceptor beads

-

Known PPARγ agonist (e.g., Rosiglitazone)

-

This compound (as a control antagonist)

-

Test compounds

-

Assay buffer

-

384- or 1536-well plates

-

AlphaScreen-compatible plate reader

Procedure:

-

Prepare solutions of test compounds and this compound.

-

Add the test compounds/SR 11023 and a fixed concentration of the PPARγ agonist to the wells of the assay plate.

-

Add a mixture of biotinylated PPARγ-LBD and the tagged cofactor peptide.

-

Add a mixture of Streptavidin-Donor beads and Antibody-Acceptor beads.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible reader.

-

Analyze the data to identify compounds that inhibit the agonist-induced signal.

Visualization of Pathways and Workflows

Caption: PPARγ Signaling Pathway and the antagonistic action of this compound.

Caption: General workflow for a high-throughput screening campaign.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PPARγ in Complex with an Antagonist and Inverse Agonist: a Tumble and Trap Mechanism of the Activation Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. | Semantic Scholar [semanticscholar.org]

- 6. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a complex scintillation proximity assay for high-throughput screening of PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. yorsearch.york.ac.uk [yorsearch.york.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for SR11023 & SR11237 in Gene Expression Analysis

A- Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ) modulators for gene expression analysis. Due to the specificity of the user request for "SR 11023," and the prevalence of the compounds SR11023 (a PPARγ modulator) and SR11237 (an RXR-selective agonist) in scientific literature, this guide will focus on these two compounds as exemplary agents for modulating gene expression through nuclear receptor pathways.

SR11023 is a modulator of PPARγ, a key regulator of adipogenesis, glucose metabolism, and inflammation. Unlike full agonists, SR11023 exhibits minimal adipogenic activity and does not robustly upregulate classical PPARγ target genes.[1] Its mechanism involves enhancing the interaction of PPARγ with co-repressor motifs, leading to a transcriptionally inactive state.[1]

SR11237 is a selective agonist for the Retinoid X Receptor (RXR). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, including PPARs, Liver X Receptors (LXRs), and Retinoic Acid Receptors (RARs), as well as forming homodimers (RXR/RXR).[2] SR11237-induced activation of RXR homodimers can regulate the expression of genes containing RXR response elements (RXREs).

These compounds serve as valuable tools to investigate the roles of PPARγ and RXR in various physiological and pathological processes by modulating the expression of their target genes.

B- Data Presentation: Effects on Gene Expression

The following tables summarize the reported effects of SR11023 and SR11237 on gene expression in different experimental systems.

Table 1: Effect of SR11023 on PPARγ Target Gene Expression in 3T3-L1 Adipocytes

| Gene | Cell Line | Treatment Concentration | Treatment Duration | Observed Effect | Reference |

| aP2 (FABP4) | 3T3-L1 | 1 µM | 6 days | No significant upregulation | [1] |

| CD36 | 3T3-L1 | 1 µM | 6 days | No significant upregulation | [1] |

| General PPARγ target genes | 3T3-L1 | Not specified | 6 days | Modest regulation of a small subset of genes | [1] |

Table 2: Effect of SR11237 on RXR Target Gene Expression

| Gene/Reporter | Cell Line/System | Treatment Concentration | Observed Effect | Reference |

| RXRE-luciferase | COS-1 cells | 10 nM - 1 µM | Dose-dependent increase in luciferase activity | [3] |

| ABCA1 (protein) | Mouse Aortic Endothelial Cells (iMAEC) | Not specified | Significant increase in protein expression | [4] |

| General cell differentiation markers | F9 embryonal carcinoma cells | Not specified | Inactive in inducing differentiation | [2] |

C- Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by SR11023 and SR11237.

Figure 1. SR11023-mediated repression of PPARγ target genes.

Figure 2. SR11237-mediated activation of RXR target genes.

D- Experimental Protocols

This section provides a detailed protocol for analyzing the effect of SR11023 or SR11237 on the expression of target genes in a mammalian cell line using Quantitative Real-Time PCR (qPCR).

Protocol 1: Gene Expression Analysis by qPCR

1. Cell Culture and Treatment

1.1. Cell Seeding: Plate mammalian cells (e.g., 3T3-L1 for SR11023, or a cell line expressing RXR for SR11237) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2. 1.3. Compound Preparation: Prepare a stock solution of SR11023 or SR11237 in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). 1.4. Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle control. 1.5. Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) to allow for changes in gene expression.

2. RNA Extraction

2.1. Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 1 ml of a suitable RNA lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to lyse the cells. 2.2. Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C. 2.3. RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 ml of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. 2.4. RNA Wash: Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. 2.5. RNA Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water. 2.6. Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

3. cDNA Synthesis (Reverse Transcription)

3.1. Reaction Setup: In a PCR tube, combine the following:

- Total RNA (1-2 µg)

- Oligo(dT) or random hexamer primers

- dNTPs

- RNase-free water to the final volume 3.2. Denaturation: Incubate at 65°C for 5 minutes, then place on ice. 3.3. Reverse Transcription: Add the following to the tube:

- Reverse transcriptase buffer

- DTT

- RNase inhibitor

- Reverse transcriptase enzyme 3.4. Incubation: Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

4. Quantitative Real-Time PCR (qPCR)

4.1. Primer Design: Design or obtain validated primers for your target gene(s) and a stable housekeeping gene (e.g., GAPDH, ACTB). 4.2. Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. For each sample, set up triplicate reactions. A typical reaction includes:

- SYBR Green Master Mix

- Forward primer (10 µM)

- Reverse primer (10 µM)

- Diluted cDNA template

- Nuclease-free water to the final volume 4.3. qPCR Program: Run the qPCR plate on a real-time PCR instrument with a program similar to the following:

- Initial denaturation: 95°C for 10 minutes

- Cycling (40 cycles):

- Denaturation: 95°C for 15 seconds

- Annealing/Extension: 60°C for 60 seconds

- Melt curve analysis 4.4. Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and vehicle control samples, normalized to the housekeeping gene.

// Nodes

A[label="1. Cell Culture & Treatment\n(with SR11023/SR11237)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

B[label="2. RNA Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"];

C [label="3. cDNA Synthesis\n(Reverse Transcription)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="4. Quantitative Real-Time PCR\n(qPCR)", fillcolor="#34A853", fontcolor="#FFFFFF"];

E [label="5. Data Analysis\n(ΔΔCt Method)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

F [label="Relative Gene Expression\n(Fold Change)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

}

Figure 3. Experimental workflow for gene expression analysis.

References

- 1. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pleiotropic response is induced in F9 embryonal carcinoma cells and rhino mouse skin by All-trans-retinoic acid, a RAR agonist but not by SR11237, a RXR-selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Combined LXR and RXR Agonist Therapy Increases ABCA1 Protein Expression and Enhances ApoAI-Mediated Cholesterol Efflux in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fluorescent Retinoid Probes for High-Resolution Microscopy

Note: No specific fluorescent probe designated "SR 11023" with detailed applications in fluorescence microscopy is readily available in the public scientific literature. The following application notes and protocols are based on well-characterized fluorescent analogues of retinoic acid (RA), which are instrumental for researchers, scientists, and drug development professionals studying the retinoid signaling pathway. These probes serve as powerful tools for cellular imaging, protein-ligand binding assays, and flow cytometry.[1][2]

Introduction to Fluorescent Retinoid Probes

Fluorescent retinoid probes are synthetic analogues of all-trans-retinoic acid (ATRA) that possess intrinsic fluorescence, allowing for the direct visualization and tracking of their interaction with cellular components.[1][3] These molecules are designed to mimic the biological activity of natural retinoids, particularly their binding to retinoic acid receptors (RARs) and cellular retinoic acid binding proteins (CRABPs).[2] Their application is crucial in understanding the complex roles of retinoid signaling in cellular processes such as differentiation, proliferation, and apoptosis.[3]

A key feature of many of these probes is their solvatochromatic fluorescence, where the emission wavelength and intensity are dependent on the polarity of the local environment.[1] This property provides additional information on the probe's localization, for instance, distinguishing between polar environments within the cytoplasm and non-polar environments such as lipid droplets or the hydrophobic binding pockets of proteins.[1]

Quantitative Data Presentation

The photophysical and binding properties of several fluorescent retinoid probes are summarized below. These characteristics are essential for designing and interpreting fluorescence microscopy experiments.

| Probe Family/Name | Excitation (nm) | Emission (nm) | Binding Affinity (Kd) | Target Proteins | Key Features |

| LightOx Probes | ~350-405 | Environment-dependent (blue-shifted in non-polar, red-shifted in polar) | Varies by probe | RARs, CRABPII | Strong solvatochromism, excellent photostability.[1][2] |